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Compound of Interest

Compound Name: Prolintane

Cat. No.: B133381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis

pathways for Prolintane (1-(1-phenylpentyl)pyrrolidine), a central nervous system stimulant

and norepinephrine-dopamine reuptake inhibitor.[1] This document details several synthetic

routes, offering comparative data and methodologies to inform research and development. The

discussed pathways include a modern approach starting from allylbenzene, a classical route

involving phenylacetyl chloride, the traditional reductive amination of a ketone precursor, and

an enantioselective approach originating from phenylalanine.

Core Synthesis Pathways
Prolintane can be synthesized through several distinct routes, each with its own advantages

and disadvantages concerning starting material cost, reaction conditions, overall yield, and

stereochemical control. This guide focuses on four prominent methods.

Synthesis from Allylbenzene
This contemporary approach utilizes readily available allylbenzene and proceeds through a

five-step sequence involving epoxidation, a Grignard reaction, Mitsunobu reaction, and final

reduction steps. This pathway offers a good overall yield and employs common organic

transformations.[1][2]
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A more classical approach begins with phenylacetyl chloride and involves a four-step process.

This route includes a Grignard reaction to form the carbon skeleton, followed by reduction,

mesylation, and a final substitution with pyrrolidine to yield Prolintane.

Reductive Amination of 1-Phenyl-2-pentanone
Considered a more traditional and direct method, this synthesis involves the reductive

amination of 1-phenyl-2-pentanone with pyrrolidine.[2] This pathway is conceptually simple but

may be reliant on the availability and cost of the ketone starting material.

Enantioselective Synthesis from Phenylalanine
For the production of specific enantiomers of Prolintane, a synthesis starting from optically

active R-(+)- or S-(-)-phenylalaninol (derived from phenylalanine) can be employed.[3] This is

crucial for stereospecific pharmacological studies.

Comparative Data of Synthesis Pathways
The following tables summarize the quantitative data for the key synthesis pathways, allowing

for a direct comparison of their efficiencies.

Table 1: Synthesis of Prolintane from Allylbenzene[1]
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Step Reaction Reagents Solvent
Temperat
ure (°C)

Time (h) Yield (%)

1
Epoxidatio

n
m-CPBA DCM 0 to RT 12 68

2
Grignard

Reaction

Vinyl

magnesiu

m chloride,

CuI

THF -20 to RT 1.5 85

3
Mitsunobu

Reaction

Succinimid

e, PPh₃,

DIAD

THF 0 to RT 3 80

4
Amide

Reduction
LiAlH₄ THF

RT to

Reflux
6.5 76

5
Hydrogena

tion
H₂, Pd/C Methanol RT 6 92

Overall

Yield
32.3

Table 2: Synthesis of Prolintane from Phenylacetyl Chloride
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Step Reaction Reagents Solvent
Temperat
ure (°C)

Time (h) Yield (%)

1
Grignard

Reaction

Propylmag

nesium

bromide,

CuI

THF -15 - 71

2 Reduction NaBH₄ Methanol 0 to RT 2.5 94

3 Mesylation MsCl, Et₃N CH₂Cl₂ 0 to RT 2 92

4
Substitutio

n

Pyrrolidine,

K₂CO₃
THF 100 12 70

Overall

Yield
44.3

Table 3: Reductive Amination of 1-Phenyl-2-pentanone

Step Reaction Reagents Solvent
Temperat
ure (°C)

Time (h) Yield (%)

1
Reductive

Amination

Pyrrolidine,

NaBH₃CN
Methanol RT 12

(Not

specified)

Note: Specific yield for this direct reductive amination of 1-phenyl-2-pentanone to Prolintane is

not detailed in the surveyed literature, but this method is a standard transformation.

Experimental Protocols
Protocol 1: Synthesis of Prolintane from Allylbenzene[1]
[2]
Step 1: 2-Benzyloxirane To a solution of allylbenzene (5.9 mL, 45.0 mmol) in dichloromethane

(DCM, 200 mL), 3-chloroperoxybenzoic acid (m-CPBA) (11.6 g, 67.5 mmol) is added portion-

wise at 0°C over 30 minutes with vigorous stirring. The reaction is allowed to warm to room

temperature and stirred for 12 hours. The resulting solution is filtered, and the filtrate is
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neutralized with a sodium hydrogen carbonate solution. The organic layer is separated, washed

with water, dried over anhydrous magnesium sulfate, and concentrated. The crude product is

purified by column chromatography (silica gel, petroleum ether/EtOAc, 96:4) to yield 2-

benzyloxirane as a colorless oil (68% yield).

Step 2: 1-Phenylpent-4-en-2-ol To a pre-cooled (-20°C) solution of 2-benzyloxirane (4.0 g, 29.8

mmol) and copper(I) iodide (CuI, 0.1 g) in dry tetrahydrofuran (THF, 40 mL), vinyl magnesium

chloride (1.0 M in THF, 40 mL, 32.8 mmol) is added over 30 minutes. The reaction mixture is

allowed to warm to ambient temperature and stirred for an additional hour. The reaction is

quenched with a saturated aqueous solution of ammonium chloride, and the product is

extracted with ethyl acetate. The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, and concentrated. The crude product is purified by column

chromatography (silica gel, petroleum ether/EtOAc, 90:10) to afford 1-phenylpent-4-en-2-ol as

a colorless oil (85% yield).

Step 3: 1-(1-Benzylbut-3-enyl)pyrrolidine-2,5-dione To a solution of 1-phenylpent-4-en-2-ol (2.0

g, 12.3 mmol), succinimide (1.4 g, 14.8 mmol), and triphenylphosphine (PPh₃, 4.2 g, 16.0

mmol) in dry THF (40 mL) at 0°C, diisopropyl azodicarboxylate (DIAD, 3.1 mL, 16.0 mmol) is

added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The solvent is

removed under reduced pressure, and the residue is purified by column chromatography (silica

gel, petroleum ether/EtOAc, 80:20) to give the succinimido derivative as a white solid (80%

yield).

Step 4: 1-(1-Benzylbut-3-enyl)pyrrolidine A solution of the succinimido derivative (1.2 g, 5.0

mmol) in dry THF (15 mL) is added dropwise to a suspension of lithium aluminum hydride

(LiAlH₄, 1.0 g, 28.5 mmol) in dry THF (25 mL) at 0°C. The mixture is stirred at room

temperature for 30 minutes and then refluxed for 6 hours. After cooling to 0°C, aqueous

potassium hydroxide is added slowly, followed by ethyl acetate. The mixture is filtered through

celite, and the filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and

concentrated. The crude product is purified by column chromatography (silica gel, petroleum

ether/EtOAc, 75:25) to afford the pyrrolidine derivative as an oil (76% yield).

Step 5: Prolintane (1-(1-Benzylbutyl)pyrrolidine) To a solution of 1-(1-benzylbut-3-

enyl)pyrrolidine (0.43 g, 2.0 mmol) in methanol (10 mL), palladium on carbon (Pd/C, 10-20

wt%, 0.1 g) is added. The reaction mixture is stirred under a hydrogen atmosphere (60 psi) for
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6 hours. The catalyst is filtered through a plug of celite, and the solvent is evaporated under

reduced pressure to afford Prolintane as a colorless oil (92% yield).

Protocol 2: Synthesis of Prolintane from Phenylacetyl
Chloride
Step 1: 1-Phenylpentan-2-one In a round-bottom flask under a nitrogen atmosphere, copper(I)

iodide (0.12 g, 0.65 mmol) and phenylacetyl chloride (1.7 mL, 13 mmol) are suspended in THF

(10 mL) and cooled to -15°C. A freshly prepared solution of propylmagnesium bromide (from 1-

bromopropane and magnesium in THF) is added dropwise. The reaction is stirred until

completion, then quenched and worked up to yield 1-phenylpentan-2-one (71% yield).

Step 2: 1-Phenylpentan-2-ol To an ice-cold solution of 1-phenylpentan-2-one (1.0 g, 6.2 mmol)

in methanol (15 mL), sodium borohydride (0.47 g, 12.4 mmol) is added in portions. After stirring

for 30 minutes at 0°C, the mixture is warmed to room temperature over 2 hours. The methanol

is evaporated, and the residue is extracted with ethyl acetate, washed with brine, dried over

sodium sulfate, and concentrated to give 1-phenylpentan-2-ol (94% yield).

Step 3: 1-Phenylpentan-2-yl Methanesulfonate To a solution of 1-phenylpentan-2-ol (1.0 g, 6.0

mmol) and triethylamine (1.2 mL, 8.4 mmol) in dichloromethane (20 mL) at 0°C,

methanesulfonyl chloride (0.6 mL, 7.2 mmol) is added dropwise. The reaction is stirred at room

temperature for 2 hours. The reaction mixture is then washed with water and brine, dried over

sodium sulfate, and concentrated to afford the mesylate (92% yield).

Step 4: Prolintane In a pressure tube, the mesylated compound (0.10 g, 0.41 mmol),

potassium carbonate (0.12 g, 0.82 mmol), and pyrrolidine (0.07 mL, 0.82 mmol) are combined

in THF (3 mL). The tube is sealed and heated at 100°C for 12 hours. After cooling, the mixture

is diluted with water, extracted with ethyl acetate, and the combined organic layers are dried

and concentrated to yield Prolintane (70% yield).

Protocol 3: Reductive Amination of 1-Phenyl-2-
pentanone
To a solution of 1-phenyl-2-pentanone (1.0 mmol) and pyrrolidine (1.2 mmol) in methanol (10

mL), sodium cyanoborohydride (NaBH₃CN, 1.5 mmol) is added. The reaction mixture is stirred

at room temperature for 12 hours. The solvent is removed under reduced pressure, and the
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residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution

and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated

to give crude Prolintane, which can be further purified by column chromatography.

Synthesis Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the logical flow of the

described synthesis pathways.

Synthesis from Allylbenzene

Allylbenzene Epoxidation
m-CPBA

2-Benzyloxirane
Yield: 68%

Grignard Reaction
Vinyl MgCl, CuI

1-Phenylpent-4-en-2-ol
Yield: 85%

Mitsunobu Reaction
Succinimide, PPh3, DIAD

Succinimido Intermediate
Yield: 80%

Amide Reduction
LiAlH4

Unsaturated Pyrrolidine
Yield: 76%

Hydrogenation
H2, Pd/C

Prolintane
Yield: 92%

Click to download full resolution via product page

Diagram 1: Synthesis of Prolintane from Allylbenzene.

Synthesis from Phenylacetyl Chloride

Phenylacetyl Chloride Grignard Reaction
Propyl MgBr, CuI

1-Phenyl-2-pentanone
Yield: 71%

Reduction
NaBH4

1-Phenyl-2-pentanol
Yield: 94%

Mesylation
MsCl, Et3N

Mesylate Intermediate
Yield: 92%

Substitution
Pyrrolidine, K2CO3

Prolintane
Yield: 70%

Click to download full resolution via product page

Diagram 2: Synthesis of Prolintane from Phenylacetyl Chloride.

Reductive Amination Pathway

1-Phenyl-2-pentanone Reductive Amination
Pyrrolidine, NaBH3CN

Prolintane
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Click to download full resolution via product page

Diagram 3: Reductive Amination of 1-Phenyl-2-pentanone.

Other Noteworthy Synthesis Routes
Strecker Synthesis
Another classical method for the synthesis of α-amino acids and their derivatives is the

Strecker synthesis.[2] This route would likely involve the reaction of 1-phenyl-2-pentanone with

an amine and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile, which is

then reduced to the final product. However, this method is often avoided due to the high toxicity

of the cyanide reagents.[2]

Conclusion
This technical guide has outlined several viable synthetic pathways to Prolintane, providing

detailed experimental protocols and comparative data for the most prominent routes. The

choice of synthesis will depend on the specific requirements of the research or development

project, including factors such as cost of starting materials, desired scale, and the need for

enantiomeric purity. The provided diagrams and tables offer a clear and concise reference for

chemists and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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